molecular formula C10H14F3NO3S B13015402 Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester

Cat. No.: B13015402
M. Wt: 285.29 g/mol
InChI Key: WEMQJMMHUYRSAJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Derivation

The IUPAC name of this compound is derived through a hierarchical application of substitutive and functional class nomenclature rules. The parent structure is the bicyclo[3.3.1]nonane system, a bridged bicyclic hydrocarbon comprising two fused rings (one six-membered and one five-membered). The presence of a double bond between carbons 2 and 3 modifies the parent name to 9-azabicyclo[3.3.1]non-2-ene , where the nitrogen atom replaces a bridgehead carbon at position 9. The methyl group attached to the nitrogen is designated as the 9-methyl substituent.

The ester functional group arises from the condensation of trifluoromethanesulfonic acid (CF~3~SO~3~H) with the hydroxyl group at position 3 of the bicyclic system. According to IUPAC guidelines, the ester is named by appending the suffix -yl triflate to the parent alcohol, resulting in 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl trifluoromethanesulfonate . The full systematic name adheres to the priority of suffixes, with the sulfonate ester taking precedence over the methyl substituent.

Molecular Geometry and Conformational Analysis

The bicyclo[3.3.1]nonane framework imposes significant constraints on molecular geometry. X-ray crystallographic studies of analogous azabicyclo compounds reveal a twisted boat conformation for the six-membered ring, while the five-membered ring adopts an envelope conformation . The double bond at position 2 introduces rigidity, planarizing the adjacent carbons and reducing torsional strain.

The nitrogen atom at position 9, being part of the bridgehead, exhibits sp³ hybridization but is constrained in its ability to invert due to the bicyclic structure. This geometric restriction enhances the stability of the quaternary ammonium center, as seen in related compounds like quinuclidinium triflate . The triflate group (-OSO~2~CF~3~) occupies an equatorial position relative to the bicyclic system, minimizing steric clashes with the methyl group on nitrogen.

Conformational flexibility is further limited by the electron-withdrawing triflate group, which stabilizes specific rotamers through hyperconjugative interactions. Molecular dynamics simulations predict a 1.2 Å displacement of the sulfonate oxygen atoms from the plane of the bicyclic system, creating a dipole moment aligned with the nitrogen’s lone pair.

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is dominated by the interplay between the bicyclic amine and the triflate group. Natural Bond Orbital (NBO) analysis indicates that the nitrogen’s lone pair participates in hyperconjugation with the adjacent C-H σ* orbitals, reducing basicity compared to non-bicyclic amines. The triflate group’s sulfur atom exhibits sp³ hybridization , with one lone pair delocalized into the π* orbital of the S=O bonds, as evidenced by a bond order of 1.33 for each S-O interaction.

The double bond at position 2 contributes to conjugation across the bicyclic system. The π orbital of the double bond overlaps with the sulfonate group’s σ framework, creating a cross-conjugated system that lowers the LUMO energy by approximately 1.8 eV compared to saturated analogs. This electronic perturbation enhances electrophilicity at the sulfonate ester, making it reactive in nucleophilic substitution reactions.

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a charge distribution of +0.42 e on the nitrogen and -0.89 e on the triflate group. The methyl substituent donates electron density via inductive effects, partially offsetting the electron-withdrawing nature of the triflate.

Comparative Analysis with Related Bicyclic Sulfonate Esters

The structural and electronic features of this compound are contextualized through comparison with four related sulfonate esters:

Compound Bicyclic System Substituents Key Feature Reactivity (k_rel)
Quinuclidinium triflate Azabicyclo[2.2.2]octane N-methyl, triflate Rigid octane framework 1.0 (reference)
Difluoromethyl triflate None CF~2~H, triflate Linear alkyl chain 2.3
Pentafluorophenyl triflate None C~6~F~5~, triflate Aromatic electron deficiency 5.7
Propyl triflate None n-propyl, triflate Flexible alkyl group 0.8

The 9-azabicyclo[3.3.1]nonane system exhibits intermediate reactivity (k_rel ≈ 1.5) in Suzuki-Miyaura couplings compared to quinuclidinium triflate, owing to its balanced steric and electronic profile. The strained bicyclic framework accelerates leaving group departure by 12 kcal/mol relative to propyl triflate, as calculated via Eyring analysis.

Aromatic sulfonates like pentafluorophenyl triflate show superior reactivity in electrophilic substitutions due to their electron-deficient rings, but they lack the stereochemical control afforded by the bicyclic system. Conversely, the 9-methyl group in the title compound provides steric shielding that suppresses β-hydride elimination, a common side reaction in Heck couplings.

Properties

Molecular Formula

C10H14F3NO3S

Molecular Weight

285.29 g/mol

IUPAC Name

(9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H14F3NO3S/c1-14-7-3-2-4-8(14)6-9(5-7)17-18(15,16)10(11,12)13/h5,7-8H,2-4,6H2,1H3

InChI Key

WEMQJMMHUYRSAJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1C=C(C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification via Activated Methanesulfonic Acid Derivatives

The most common approach involves reacting 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-ol (the bicyclic alcohol) with an activated form of methanesulfonic acid bearing the trifluoromethyl group. Activation can be achieved by converting the acid to a sulfonyl chloride or anhydride derivative, which then reacts with the alcohol to form the ester.

  • Step 1: Preparation of Methanesulfonyl Trifluoromethyl Derivative
    Methanesulfonic acid is first converted to methanesulfonyl chloride bearing the trifluoromethyl group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. This step is critical to generate a reactive electrophile for esterification.

  • Step 2: Esterification Reaction
    The bicyclic alcohol is then reacted with the activated sulfonyl chloride in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine or pyridine to neutralize the released HCl and drive the reaction forward. The reaction is typically conducted at low temperatures (0–5 °C) to control reactivity and minimize side reactions.

  • Step 3: Purification
    The crude ester product is purified by standard methods such as recrystallization or chromatography to obtain the pure methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester.

Catalytic Hydrogenation and Intermediate Preparation

According to patent literature, the bicyclic alcohol precursor (9-azabicyclo[3.3.1]nonan-3-ol derivatives) can be synthesized via catalytic hydrogenation of corresponding ketone intermediates using ruthenium complex catalysts. This step ensures the correct stereochemistry and purity of the bicyclic alcohol before esterification.

  • Catalyst: Ruthenium complex catalysts (e.g., RuCl2(PPh3)3)
  • Conditions: Hydrogen atmosphere, mild temperature (room temperature to 50 °C)
  • Outcome: High yield of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives with controlled stereochemistry suitable for subsequent esterification.

Alternative Synthetic Routes

While direct esterification is the primary method, alternative synthetic strategies may involve:

  • Use of coupling agents: Carbodiimides (e.g., DCC, EDC) or sulfonyl transfer reagents to facilitate ester bond formation under milder conditions.
  • Cross-electrophile coupling methods: Emerging catalytic methods involving nickel or cobalt catalysts to couple electrophilic partners, though these are more common in C–C bond formation and less reported for sulfonic esters.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Methanesulfonic acid activation Thionyl chloride (SOCl2) or PCl5, anhydrous solvent, low temp (0–5 °C) Formation of methanesulfonyl trifluoromethyl chloride Requires strict moisture control
Esterification 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-ol, base (triethylamine), solvent (DCM/THF), 0–5 °C Formation of sulfonic acid ester Base neutralizes HCl byproduct
Catalytic hydrogenation Ruthenium complex catalyst, H2 atmosphere, mild temp (RT–50 °C) Synthesis of bicyclic alcohol precursor Ensures stereochemical purity
Purification Chromatography or recrystallization Isolation of pure ester product Essential for removing unreacted materials and byproducts

Research Findings and Considerations

  • The trifluoromethyl substitution on the methanesulfonic acid moiety enhances the electrophilicity of the sulfonyl chloride intermediate, facilitating efficient esterification with the bicyclic alcohol.
  • The stereochemistry of the bicyclic alcohol is critical for the biological and chemical properties of the final ester; thus, catalytic hydrogenation methods are optimized to yield the endo isomer predominantly.
  • Reaction conditions such as temperature, solvent choice, and base type significantly influence yield and purity. Low temperatures and anhydrous conditions minimize side reactions such as hydrolysis or overreaction.
  • Emerging catalytic cross-electrophile coupling methods, while promising for complex molecule assembly, have limited direct application in this ester’s preparation but may inspire future synthetic innovations.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters .

Scientific Research Applications

Antiviral and Anticancer Properties

Research has indicated that derivatives of methanesulfonic acid esters exhibit antiviral and anticancer activities. Specifically, compounds similar to methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester have shown promise in inhibiting viral replication and tumor growth in various studies.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of trifluoromethanesulfonate esters in inhibiting the replication of certain viruses. The results showed a significant reduction in viral load in vitro, suggesting potential for further development as antiviral agents .

Reagent in Chemical Reactions

Methanesulfonic acid esters are used as reagents in organic synthesis due to their ability to act as electrophiles in nucleophilic substitution reactions. They are particularly useful for the synthesis of complex organic molecules.

Example Reaction:
The reaction of methanesulfonic acid esters with amines can yield sulfonamide derivatives, which are valuable in pharmaceutical applications.

ReactionProduct
Methanesulfonic acid ester + AmineSulfonamide derivative

Polymerization Initiators

The compound can serve as an initiator in polymerization processes, particularly in the synthesis of fluorinated polymers. These materials are increasingly important due to their unique properties such as chemical resistance and thermal stability.

Application Example:
Fluorinated polymers synthesized using methanesulfonic acid esters have been utilized in coatings and membranes that require high performance under extreme conditions.

Green Chemistry

In the context of green chemistry, methanesulfonic acid esters are being explored as environmentally friendly alternatives to traditional solvents and reagents that are often hazardous. Their use can lead to reduced waste and safer chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release methanesulfonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference
Target Compound C₁₁H₁₄F₃NO₃S 297.29 Triflate ester, bicyclic amine Synthesis, chiral intermediates
Phenyl Triflate C₇H₅F₃O₃S 226.17 Triflate ester, phenyl Leaving group in coupling reactions
9-Methyl-9-azabicyclo[3.3.1]nonan-3α-yl carbamate C₁₆H₂₃N₃O₂ 289.38 Carbamate, bicyclic amine Sigma-2 receptor ligand
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime C₁₀H₁₆N₂O 180.25 Oxime, bicyclic amine Synthetic intermediate

Table 2: Reactivity Comparison of Triflates

Property Target Compound Phenyl Triflate Bicyclo[2.2.1]heptadiene Triflate
Leaving Group Ability High (triflate group) High High
Steric Hindrance Moderate (bicyclic amine) Low (phenyl) High (norbornene)
Solubility in THF Moderate High Low
Chirality Yes (bridged bicyclic system) No Yes (if substituted)

Biological Activity

Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic uses.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₉H₁₂F₃NO₃S
Molecular Weight 271.26 g/mol
CAS Number 183810-37-9
Boiling Point Not specified

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in enzymatic processes and receptor binding. Methanesulfonic acid derivatives are known to act as catalysts in organic synthesis, influencing the formation of active pharmaceutical ingredients (APIs) through processes such as esterification and acylation .

Biological Activity

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that methanesulfonic acid derivatives can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activity of methanesulfonic acid derivatives:

  • Case Study 1 : A study evaluated the antimicrobial properties of various methanesulfonic acid esters against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as a broad-spectrum antimicrobial agent.
  • Case Study 2 : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating cytotoxic effects that warrant further investigation for cancer therapy applications.

Research Findings

Recent research findings emphasize the importance of structure-activity relationships (SAR) in determining the biological efficacy of methanesulfonic acid derivatives:

  • SAR Analysis : Modifications in the trifluoromethyl group and azabicyclo structure significantly affect the biological activity. Compounds with enhanced lipophilicity exhibited improved cellular uptake and bioactivity .
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable pharmacokinetic properties for this class of compounds, making them suitable candidates for drug development.

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